2-(2-Naphthyloxy)ethyl methacrylate
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Overview
Description
2-(2-Naphthyloxy)ethyl methacrylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a naphthyloxy group attached to an ethyl methacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyloxy)ethyl methacrylate typically involves the esterification of 2-(2-naphthyloxy)ethanol with methacrylic acid or its derivatives. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or xylene to facilitate the removal of water formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor with efficient removal of by-products. The purity of the final product is ensured through distillation and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthyloxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free-radical polymerization to form homopolymers or copolymers.
Substitution Reactions: The naphthyloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like halogens or nitrating agents can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed, often under reflux.
Major Products
Polymerization: Polymers with varying properties depending on the comonomers used.
Substitution Reactions: Substituted naphthyloxy derivatives.
Hydrolysis: 2-(2-Naphthyloxy)ethanol and methacrylic acid.
Scientific Research Applications
2-(2-Naphthyloxy)ethyl methacrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of functional polymers with specific properties.
Material Science: Incorporated into coatings, adhesives, and films to enhance their performance.
Biomedical Applications: Explored for use in drug delivery systems and biomedical devices due to its biocompatibility.
Mechanism of Action
The mechanism of action of 2-(2-Naphthyloxy)ethyl methacrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The naphthyloxy group can influence the reactivity and properties of the resulting polymers by participating in various interactions such as π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- Ethyl methacrylate
- Methyl methacrylate
- Butyl methacrylate
Uniqueness
2-(2-Naphthyloxy)ethyl methacrylate is unique due to the presence of the naphthyloxy group, which imparts distinct properties to the polymers formed from it. This group can enhance the thermal stability, mechanical strength, and chemical resistance of the polymers compared to those derived from simpler methacrylate esters .
Properties
IUPAC Name |
2-naphthalen-2-yloxyethyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(2)16(17)19-10-9-18-15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11H,1,9-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBMNXGIHNKTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659694 |
Source
|
Record name | 2-[(Naphthalen-2-yl)oxy]ethyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123657-37-4 |
Source
|
Record name | 2-[(Naphthalen-2-yl)oxy]ethyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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